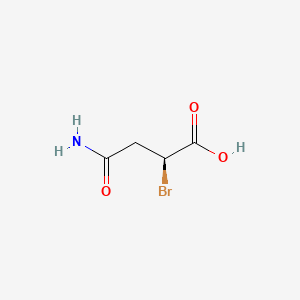
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Overview
Description
. It is a derivative of butanoic acid, featuring an amino group, a bromo group, and a keto group on the second carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-4-amino-2-bromo-4-oxobutanoic acid typically begins with butanoic acid as the starting material.
Amination: The amino group is introduced through amination reactions, often using ammonia (NH3) or an amine source under specific conditions.
Oxidation: The keto group is formed by oxidizing the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods: Industrial production of (2S)-4-amino-2-bromo-4-oxobutanoic acid involves large-scale chemical synthesis processes, including continuous flow reactors and automated synthesis setups to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Types of Reactions:
Oxidation: (2S)-4-amino-2-bromo-4-oxobutanoic acid can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of (2S)-4-amino-2-bromo-4-hydroxybutanoic acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Carboxylic Acids: Oxidation can yield butanoic acid derivatives.
Alcohols: Reduction can produce hydroxybutanoic acid derivatives.
Substituted Derivatives: Substitution reactions can lead to various bromo-substituted compounds.
Scientific Research Applications
(2S)-4-amino-2-bromo-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-4-amino-2-bromo-4-oxobutanoic acid exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
(2S)-4-amino-2-bromo-4-oxobutanoic acid is compared with other similar compounds, such as:
4-Aminobutanoic acid: Lacks the bromo and keto groups.
2-Bromo-4-oxobutanoic acid: Lacks the amino group.
4-Amino-2-bromobutanoic acid: Different stereochemistry.
These compounds differ in their functional groups and stereochemistry, which influence their chemical reactivity and biological activity.
List of Similar Compounds
4-Aminobutanoic acid
2-Bromo-4-oxobutanoic acid
4-Amino-2-bromobutanoic acid
This detailed overview provides a comprehensive understanding of (2S)-4-amino-2-bromo-4-oxobutanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-4-amino-2-bromo-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVHFOVIFUSA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












amino]-1-ethanol](/img/structure/B1527790.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)


